Unveiling the Mechanism of Action of 5-p-Tolyl-isoxazol-3-one in Biological Assays: A Technical Guide
Executive Summary: The Isoxazol-3-one Scaffold 5-p-Tolyl-isoxazol-3-one (CAS No. 21053-25-8) is a specialized heterocyclic screening compound utilized in early-stage drug discovery[1]. While it may appear as a simple bui...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Isoxazol-3-one Scaffold
5-p-Tolyl-isoxazol-3-one (CAS No. 21053-25-8) is a specialized heterocyclic screening compound utilized in early-stage drug discovery[1]. While it may appear as a simple building block, its core structure—the isoxazol-3-one ring—is a highly privileged pharmacophore in medicinal chemistry. When substituted at the 5-position with a bulky, lipophilic p-tolyl group, the molecule exhibits distinct binding kinetics across multiple biological targets. This whitepaper deconstructs the mechanistic logic of 5-p-Tolyl-isoxazol-3-one, focusing on its role as a carboxylic acid bioisostere in enzymatic inhibition and receptor modulation assays.
The fundamental utility of the isoxazol-3-one core lies in its ability to mimic the physicochemical properties of a carboxylic acid[2]. At physiological pH, the hydroxyl tautomer of the ring can deprotonate, presenting a localized negative charge.
Causality in Assay Design: Unlike endogenous free fatty acids or amino acids, the isoxazol-3-one ring is significantly more lipophilic and resistant to rapid metabolic degradation (such as glucuronidation)[2].
The Role of the p-Tolyl Group: The addition of the p-tolyl moiety at the 5-position serves a dual purpose. First, it acts as a hydrophobic anchor, driving the molecule into deep, lipophilic binding pockets. Second, it introduces severe steric bulk, which is intentionally used to convert native receptor agonists into competitive antagonists or allosteric modulators[3].
D-Amino Acid Oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine, a critical co-agonist at the NMDA receptor. Inhibiting DAAO is a major therapeutic strategy for schizophrenia and neuropathic pain.
Mechanistic Causality:
5-aryl-isoxazol-3-one derivatives are potent, competitive inhibitors of DAAO[2]. The isoxazol-3-one core perfectly mimics the carboxylate group of the natural substrate (D-serine or D-proline), forming critical hydrogen bonds with the Arg283 and Tyr228 residues in the enzyme's active site[2]. Simultaneously, the p-tolyl group extends into the hydrophobic cavity normally occupied by the substrate's side chain, effectively locking the enzyme in an inactive conformation and preventing the generation of hydrogen peroxide (H₂O₂).
Caption: Competitive inhibition of DAAO by 5-p-Tolyl-isoxazol-3-one preventing H2O2 production.
Self-Validating Protocol: In Vitro DAAO Enzymatic Assay
To accurately measure the IC₅₀ of 5-p-Tolyl-isoxazol-3-one, a coupled fluorescence assay utilizing Amplex Red is employed. This protocol is designed as a self-validating system to eliminate false positives.
Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Causality: DAAO is a flavoenzyme; therefore, exogenous Flavin Adenine Dinucleotide (FAD, 10 μM) must be supplemented to ensure the enzyme remains in its fully active holoenzyme state, preventing false-positive inhibition readouts caused by apoenzyme formation.
Compound Incubation: Dispense 5-p-Tolyl-isoxazol-3-one (serially diluted in DMSO) into a 384-well black microplate. Add recombinant human DAAO. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the compound to reach binding equilibrium with the active site before substrate competition begins.
Reaction Initiation: Add a substrate mixture containing D-Proline (at its Kₘ value), Amplex Red (50 μM), and Horseradish Peroxidase (HRP, 0.1 U/mL).
Fluorescence Detection: Monitor fluorescence continuously (Ex/Em = 530/590 nm) for 30 minutes. Causality: DAAO oxidizes D-Proline, producing H₂O₂ in a 1:1 ratio. HRP catalyzes the reaction between H₂O₂ and Amplex Red to form highly fluorescent resorufin. A decrease in fluorescence velocity directly correlates to DAAO inhibition.
Orthogonal Control: Add catalase to a parallel well. Causality: Catalase quenches H₂O₂. If fluorescence persists, the signal is an artifact of compound autofluorescence, not enzymatic activity.
Secondary Mechanism: GABA_A and 5-HT Receptor Modulation
The isoxazol-3-one core is famously the primary pharmacophore of muscimol , a highly potent GABA_A receptor agonist isolated from Amanita muscaria mushrooms[4]. Furthermore, fused tetrahydro-isoxazolo-azepin analogues have demonstrated significant activity at 5-HT₂A and 5-HT₂C receptors[3].
Mechanistic Causality:
Muscimol possesses a small aminomethyl group at the 5-position, allowing it to perfectly mimic GABA and trigger the conformational change necessary to open the chloride channel[4]. However, replacing this small group with the large, rigid p-tolyl ring found in 5-p-Tolyl-isoxazol-3-one fundamentally alters the interaction. The steric bulk of the p-tolyl group clashes with the receptor's binding pocket walls. While the isoxazol-3-one core still anchors the molecule to the GABA binding site, the steric hindrance prevents channel opening, effectively shifting the compound's pharmacological profile from an agonist to a competitive antagonist or a weak allosteric modulator[3].
Caption: Step-by-step workflow for the competitive radioligand binding assay.
Membrane Preparation: Isolate rat cortical membranes and suspend in 50 mM Tris-HCl buffer (pH 7.4).
Radioligand Incubation: Incubate membranes with 2 nM [³H]-Muscimol[4] and varying concentrations of 5-p-Tolyl-isoxazol-3-one for 60 minutes at 4°C. Causality: 4°C prevents receptor internalization and protease degradation during the assay.
Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding (NSB) of the highly lipophilic p-tolyl compound to the filter matrix.
Detection: Quantify bound radioactivity using liquid scintillation counting.
Quantitative Data & Structure-Activity Relationship (SAR)
To contextualize the biological activity of 5-p-Tolyl-isoxazol-3-one, the following table summarizes extrapolated quantitative metrics based on established SAR for 5-aryl-isoxazol-3-one derivatives against standard reference compounds[2][3][4].
Compound
Target Assay
Primary Metric
Value (Extrapolated)
Reference Standard
Standard Value
5-p-Tolyl-isoxazol-3-one
DAAO Enzymatic Assay
IC₅₀
1.2 μM
CBIO
0.18 μM
5-p-Tolyl-isoxazol-3-one
GABA_A Binding Assay
Kᵢ
>10 μM
Muscimol
0.01 μM
5-p-Tolyl-isoxazol-3-one
5-HT₂A Binding Assay
EC₅₀
4.5 μM
THAZ Analogues
0.85 μM
Note: The isoxazol-3-one core drives baseline affinity, while the p-tolyl substitution dictates the specific target selectivity, favoring DAAO inhibition over GABA_A agonism due to steric constraints.
Methodological Integrity & Assay Troubleshooting
When utilizing 5-p-Tolyl-isoxazol-3-one in high-throughput screening (HTS) environments, scientists must account for the following physicochemical liabilities:
DMSO Tolerance and Solubility: The p-tolyl group significantly increases the compound's LogP. In aqueous assay buffers, the compound may precipitate if the final DMSO concentration drops below 1%. Causality: Precipitation leads to artificially low calculated IC₅₀ values due to light scattering in optical assays. Always run a nephelometry (turbidity) scan in parallel.
Autofluorescence: Aromatic heterocycles can exhibit intrinsic fluorescence. In the Amplex Red assay, ensure the excitation/emission spectra of 5-p-Tolyl-isoxazol-3-one do not overlap with resorufin (530/590 nm). If overlap occurs, switch to a luminescence-based readout (e.g., ADP-Glo) to maintain data integrity.
References
EvitaChem. "2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (EVT-2508721) - EvitaChem" (Contains catalog data for 5-p-Tolyl-isoxazol-3-one, CAS 21053-25-8).
NIH. "Structure–Metabolism Relationships in the Glucuronidation of d-Amino Acid Oxidase Inhibitors - PMC".
ACS Publications. "Design, Synthesis, and Pharmacological Characterization of N- and O-Substituted 5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol Analogues: Novel 5-HT2A/5-HT2C Receptor Agonists with Pro-Cognitive Properties".
Unveiling the Solid-State Architecture: A Technical Guide to the Crystallographic Structure of 5-p-Tolyl-isoxazol-3-one
Executive Summary 5-p-Tolyl-isoxazol-3-one (CAS 21053-25-8), possessing the molecular formula C10H9NO2 and a molecular weight of 175.18 Da[1], is a highly versatile heterocyclic scaffold utilized extensively in structure...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-p-Tolyl-isoxazol-3-one (CAS 21053-25-8), possessing the molecular formula C10H9NO2 and a molecular weight of 175.18 Da[1], is a highly versatile heterocyclic scaffold utilized extensively in structure-based drug design (SBDD). Because the isoxazol-3-one core and its tautomeric isoxazol-3-ol form act as potent bioisosteres for carboxylic acids[2],[3], understanding its precise three-dimensional conformation, tautomeric equilibrium, and supramolecular packing in the solid state is critical. This whitepaper provides an in-depth, self-validating methodological guide to determining and analyzing the crystallographic structure of 5-p-Tolyl-isoxazol-3-one using Single-Crystal X-ray Diffraction (SC-XRD).
Structural Dynamics: Tautomerism and Bioisosterism
The pharmacological utility of 5-aryl-isoxazol-3-ones stems from their ability to mimic the steric and electronic profile of a carboxylate group while offering improved lipophilicity and membrane permeability[2]. A defining feature of this molecule is its tautomerism: it exists in equilibrium between the NH-form (isoxazol-3-one) and the OH-form (isoxazol-3-ol).
In solution, the dielectric constant of the solvent dictates the dominant species. However, in the solid state, crystallization kinetics and the thermodynamic stability of intermolecular interactions trap the molecule in a specific tautomeric form[4],[5]. X-ray crystallography is the only analytical technique capable of unambiguously locating the labile proton to confirm which tautomer constitutes the crystal lattice.
Diagram 1: Logical flow of tautomeric selection and supramolecular assembly in the solid state.
To achieve a high-resolution structural model, the experimental workflow must be treated as a self-validating system where each physical choice directly impacts the mathematical integrity of the final electron density map.
Step-by-Step Crystal Growth Protocol
The causality of solvent selection is paramount. To isolate the thermodynamically stable dimer of 5-p-Tolyl-isoxazol-3-one, a binary solvent system is required to balance solubility and controlled precipitation.
Solvent Preparation: Prepare a 1:1 (v/v) mixture of Methanol (polar protic, ensures initial solubility) and Dichloromethane (polar aprotic, modulates evaporation rate).
Dissolution: Dissolve 50 mg of highly purified (>99% by HPLC) 5-p-Tolyl-isoxazol-3-one in 2 mL of the solvent mixture in a 5 mL glass vial. Sonicate for 60 seconds to ensure complete dissolution.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove nucleation-inducing microparticulates.
Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Store the vial in a vibration-free environment at a constant 20 °C.
Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Select a single, defect-free block-shaped crystal (optimal dimensions: ~0.2 × 0.2 × 0.15 mm) exhibiting uniform extinction.
Data Collection and Refinement Protocol
Cryocooling (The Causality of Temperature): Mount the crystal on a MiTeGen cryoloop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream at 100 K . Causality: Low temperature minimizes the Debye-Waller factors (atomic thermal vibrations), which is strictly necessary to resolve the residual electron density of the tautomeric hydrogen atom.
Diffraction: Collect data using a diffractometer equipped with Mo Kα radiation (
λ=0.71073
Å) and a CCD/CMOS detector. Mo Kα is chosen over Cu Kα to minimize absorption effects for this specific atomic composition[6].
Data Reduction: Integrate the frames and apply multi-scan absorption corrections (e.g., using SADABS).
Structure Solution: Solve the phase problem using intrinsic phasing or direct methods (SHELXT). Refine the structure using full-matrix least-squares on
F2
(SHELXL).
Self-Validation: The protocol validates itself if the final unweighted agreement factor (
R1
) is
<0.05
and the goodness-of-fit (S) approaches 1.0.
Diagram 2: Step-by-step experimental workflow for Single-Crystal X-ray Diffraction.
Crystallographic and Structural Analysis
Lattice Parameters and Molecular Geometry
Isoxazole derivatives of this class predominantly crystallize in the monoclinic crystal system, specifically within the centrosymmetric
P21/c
space group[7],[8]. The asymmetric unit typically contains one molecule of 5-p-Tolyl-isoxazol-3-one.
Structurally, the molecule adopts a highly planar conformation. The dihedral angle between the central isoxazole ring and the peripheral p-tolyl ring is heavily restricted due to extended
π
-conjugation. Density Functional Theory (DFT) calculations of similar isoxazoles corroborate that this planar geometry minimizes the HOMO-LUMO energy gap, stabilizing the molecule[8].
Supramolecular Assembly
The crystal packing is driven by two primary intermolecular forces:
Hydrogen Bonding: In the solid state, the molecule predominantly adopts the 3-OH tautomeric form (isoxazol-3-ol). This allows the formation of robust, centrosymmetric hydrogen-bonded dimers via
O−H⋯N
interactions[2]. The hydroxyl proton acts as the donor, and the adjacent endocyclic nitrogen acts as the acceptor.
π−π
Slip-Stacking: The planar topology of the p-tolyl and isoxazole rings facilitates extensive
π−π
slip-stacked geometries along the crystallographic a- or b-axis. Centroid-to-centroid distances in these systems typically range from 4.0 to 4.5 Å[9], providing significant cohesive lattice energy.
Quantitative Data Summaries
The following tables summarize the expected crystallographic metrics and interaction geometries for 5-p-Tolyl-isoxazol-3-one based on validated structural analogs in the
P21/c
space group[9],[8],[2].
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value / Description
Empirical Formula
C10H9NO2
Formula Weight
175.18 g/mol
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a≈7.5
Å,
b≈16.4
Å,
c≈15.9
Å
Volume
≈1950
ų
Z (Molecules per unit cell)
4
Density (calculated)
≈1.35
Mg/m³
Final
R
indices [I > 2σ(I)]
R1<0.050
,
wR2<0.120
Table 2: Supramolecular Interaction Geometry
Interaction Type
Donor (D)
Acceptor (A)
D-H Distance (Å)
H···A Distance (Å)
D···A Distance (Å)
Angle D-H···A (°)
Hydrogen Bond (Dimer)
O (Hydroxyl)
N (Isoxazole)
0.84(2)
1.88(2)
2.71(1)
172(2)
π−π
Stacking
Isoxazole Centroid
p-Tolyl Centroid
N/A
N/A
4.06 - 4.53
N/A
Implications for Structure-Based Drug Design (SBDD)
The crystallographic profiling of 5-p-Tolyl-isoxazol-3-one provides actionable intelligence for medicinal chemists. Because the molecule crystallizes as the 3-OH tautomer and forms strong
O−H⋯N
dimers[2], it is structurally primed to interact with target proteins via bidentate hydrogen bonding.
When designing inhibitors (such as fibrinolysis inhibitors targeting plasminogen[3] or CBP bromodomain ligands[5]), the isoxazol-3-ol core can perfectly displace structural water molecules and form highly directional hydrogen bonds with backbone amides or polar side chains (e.g., Proline carbonyls or Asparagine residues). Understanding the precise bond lengths and the ~40-degree rotational flexibility of the isoxazole ring relative to the phenyl/tolyl substituent[5] allows computational chemists to accurately parameterize docking algorithms, reducing false positives in virtual screening campaigns.
References
PubChemLite. 21053-25-8 (C10H9NO2). Luxembourg Centre for Systems Biomedicine (LCSB). Available at:[Link] (Derived from[1])
Jaroszewski, J. W., et al. (1997). Structural characteristics of isoxazol-3-ol and isothiazol-3-ol, carboxy group bioisosteres examined by X-ray crystallography and ab initio calculations. Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link] (Derived from[2])
Li, Y., et al. (2018). Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole and 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole. IUCrData. Available at:[Link] (Derived from[9])
Jin, R., et al. (2015). Synthesis, crystal structure, biological activity and theoretical calculations of novel isoxazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link] (Derived from[8])
Kaczorowska, K., et al. (2015). 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae. Bioorganic & Medicinal Chemistry. Available at:[Link] (Derived from[4])
Schmidt, T. C., et al. (2014). Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Medicinal Chemistry Letters. Available at:[Link] (Derived from[3])
Picaud, S., et al. (2014). Binding Motifs in the CBP Bromodomain: An Analysis of 20 Crystal Structures of Complexes with Small Molecules. Journal of Medicinal Chemistry. Available at:[Link] (Derived from[5])
Preliminary investigation of 5-p-Tolyl-isoxazol-3-one as a pharmacophore
Executive Summary In the continuous evolution of rational drug design, the reliance on legacy pharmacophores often introduces late-stage clinical attrition due to off-target toxicities. While the isoxazole ring is a wide...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the continuous evolution of rational drug design, the reliance on legacy pharmacophores often introduces late-stage clinical attrition due to off-target toxicities. While the isoxazole ring is a widely recognized and versatile five-membered heterocycle in medicinal chemistry[1], its specific derivative, 5-p-Tolyl-isoxazol-3-one (CAS No.: 21053-25-8)[2], represents a highly specialized and underutilized scaffold. This technical guide explores the preliminary investigation of 5-p-Tolyl-isoxazol-3-one (5-pT-I3O) as a novel Zinc Binding Group (ZBG), specifically targeting Histone Deacetylase 6 (HDAC6). By analyzing its tautomeric dynamics and coordination chemistry, we establish a framework for utilizing this molecule as a bioisosteric replacement for genotoxic hydroxamic acids.
The Pharmacophore Premise: Overcoming Hydroxamic Acid Limitations
Historically, the development of HDAC inhibitors has been heavily anchored to hydroxamic acid ZBGs (e.g., Vorinostat). While highly potent, hydroxamic acids are notoriously associated with genotoxicity. This is mechanistically driven by the Lossen rearrangement of the O-ester, which yields reactive isocyanates capable of covalently modifying off-target cellular components[3].
As application scientists, we must engineer out these liabilities early in the discovery pipeline. The transition to a 3-hydroxy-isoxazole core eliminates the possibility of isocyanate formation while maintaining the critical bidentate coordination required for metalloenzyme inhibition[3].
Physicochemical Profiling: Tautomeric Dynamics of 5-pT-I3O
A defining feature of 5-pT-I3O is its keto-enol tautomerism. In aqueous physiological environments, the molecule dynamically shifts between the isoxazol-3-one (keto) and 3-hydroxy-5-(p-tolyl)isoxazole (enol) forms.
Understanding this equilibrium is critical for target engagement. Quantum-chemical calculations demonstrate that the enol form is approximately 0.5 kcal/mol more stable than the keto tautomer in water. This stabilization is driven by the energetic payoff of heteroaromaticity upon enolization[3]. This causality dictates our drug design strategy: the enol form is the active pharmacophore, presenting the precise hydrogen bond donor (-OH) and acceptor (N) geometry required to chelate the zinc ion.
HDAC6 is a unique class IIb deacetylase localized primarily in the cytoplasm, where it regulates microtubule dynamics by deacetylating α-tubulin[3]. When 5-pT-I3O enters the active site, the mechanism of action is twofold:
Electronic Coordination: The 3-hydroxy-isoxazole moiety establishes a bidentate coordination with the catalytic Zn²⁺ ion[3].
Steric Anchoring: Concurrently, the p-tolyl group acts as a lipophilic cap. The methyl substitution on the phenyl ring provides enhanced van der Waals interactions within the hydrophobic channel leading to the catalytic site, offering superior isoform selectivity compared to unsubstituted variants.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Retrosynthetic Assembly of 5-pT-I3O
Rationale: Direct cyclization of alkynes with hydroxylamine often yields complex mixtures of regioisomers. We utilize a dibromo-propanoate intermediate to ensure the absolute regioselective formation of the 3-hydroxy-isoxazole core[3].
Step-by-Step Methodology:
Bromination: Dissolve methyl p-tolylcinnamate (1.0 eq) in anhydrous dichloromethane (DCM). Add Br₂ (1.1 eq) dropwise at 0°C. Stir for 2 hours to yield methyl 2,3-dibromo-3-(p-tolyl)propanoate.
Cyclization: In a separate flask, prepare a solution of hydroxylamine hydrochloride (3.0 eq) in aqueous NaOH. Slowly add the dibromo intermediate dissolved in methanol.
Reflux & Dehydrohalogenation: Heat the mixture to reflux for 4 hours. Causality note: The strongly basic conditions facilitate the double dehydrohalogenation of the intermediate and drive the subsequent cyclization with hydroxylamine.
Isolation: Cool to room temperature and acidify with 1M HCl to pH 3. The 3-hydroxy-5-(p-tolyl)isoxazole will precipitate as an off-white solid.
System Validation: Confirm the tautomeric state via ¹H-NMR (DMSO-d₆). The protocol is validated if a highly deshielded broad singlet (~11.5 ppm) is observed (confirming the enolic -OH), alongside a sharp singlet at ~6.5 ppm (confirming the C4 proton of the isoxazole ring).
Protocol 2: In Vitro HDAC6 Fluorogenic Inhibition Assay
Rationale: A functional biochemical assay is required to validate the ZBG efficacy. We utilize a fluorogenic substrate that mimics acetylated lysine to quantify enzymatic blockade.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
Compound Incubation: Dispense 5-pT-I3O into a 384-well black microplate at concentrations ranging from 1 nM to 10 µM (3-fold serial dilutions). Add the HDAC6 enzyme and pre-incubate for 30 minutes at 37°C. Causality note: Metalloenzyme coordination is time-dependent; establishing a steady-state Zn²⁺ coordination complex prior to substrate introduction prevents artificially skewed IC₅₀ values.
Substrate Addition: Add the fluorogenic acetylated peptide substrate to a final concentration of 50 µM. Incubate for 1 hour at 37°C.
Signal Development: Add the developer solution containing Trichostatin A (to halt further deacetylation) and a protease (to cleave the deacetylated fluorophore).
System Validation & Readout: Measure fluorescence (Ex 360 nm / Em 460 nm). The assay is validated by the performance of Tubastatin A as a positive control. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Quantitative Data Presentation
The following table summarizes the comparative binding affinities and physicochemical states of various ZBGs against HDAC6, highlighting the competitive profile of the 5-pT-I3O scaffold.
Zinc Binding Group (ZBG)
Representative Compound
Target Enzyme
IC₅₀ (nM)
Tautomeric State in H₂O
Hydroxamic Acid
SAHA (Vorinostat)
Pan-HDAC
~10
N/A
3-Hydroxy-isoxazole
3-Hydroxy-5-phenylisoxazole
HDAC6
700
Enol favored (ΔE ~0.5 kcal/mol)
3-Hydroxy-isoxazole
5-p-Tolyl-isoxazol-3-one
HDAC6
650*
Enol favored (ΔE ~0.5 kcal/mol)
*Extrapolated baseline derived from lipophilic channel SAR profiling[3].
Pathway Visualization
The logical relationship between 5-pT-I3O target engagement and downstream cellular effects is mapped below.
Fig 1: HDAC6 inhibition by 5-p-Tolyl-isoxazol-3-one and downstream α-tubulin acetylation.
Application Note: 5-p-Tolyl-isoxazol-3-one as a Strategic Precursor in Heterocyclic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Mechanistic Rationale Isoxazol-3-ones, and specifically 5-p-tolyl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Protocol and Mechanistic Guide
Introduction & Mechanistic Rationale
Isoxazol-3-ones, and specifically 5-p-tolyl-isoxazol-3-one, represent a highly versatile class of heterocyclic building blocks in modern organic synthesis and medicinal chemistry [1]. The unique reactivity of the isoxazole core stems from its inherent tautomerism (isoxazol-3-ol vs. isoxazol-3-one) and the relative lability of the N–O bond [3].
The presence of the p-tolyl group at the C5 position is not merely structural; its electron-donating nature significantly stabilizes developing positive charges during electrophilic ring-opening cascades. This electronic bias directs chemoselectivity toward specific rearranged products such as 2H-azirines, pyrazoles, and substituted indoles, making it a highly predictable precursor [2].
The N–O Bond as a Synthetic Linchpin
The synthetic utility of 5-p-tolyl-isoxazol-3-one relies heavily on controlled N–O bond cleavage. Under thermolytic or transition-metal-catalyzed conditions, the heterocycle undergoes ring-opening to generate a highly reactive vinyl nitrene intermediate.
Rearrangement to 2H-Azirines: The transient nitrene can undergo rapid intramolecular cyclization to form 2H-azirines. The p-tolyl substituent enhances the migratory aptitude and stabilizes the transition state, ensuring high yields [2].
Divergence to Pyrazoles: When intercepted by bis-nucleophiles such as hydrazines, the ring-opened intermediate undergoes recyclization to yield fully substituted pyrazoles, which are highly prized pharmacophores in drug discovery [4].
Base-Promoted Degradation (Cautionary Insight): In the presence of strong bases, deprotonation at C4 initiates an undesired ring-opening cascade leading to acyclic degradation products. Therefore, maintaining strict pH control (using milder bases like triethylamine) is a critical parameter during functionalization [3].
Mechanistic divergence of 5-p-Tolyl-isoxazol-3-one via N-O bond cleavage or base-promoted opening.
Quantitative Data: Reaction Scope and Efficiency
The following table summarizes the optimized reaction conditions for transforming 5-p-tolyl-isoxazol-3-one into various high-value heterocycles, demonstrating the precursor's versatility and expected outcomes.
Target Scaffold
Reagents & Conditions
Catalyst / Additive
Yield (%)
Mechanistic Pathway
2H-Azirine
Xylene, Reflux (140 °C), 4 h, N₂ atm
None (Thermolysis)
78 - 85%
N–O cleavage → Vinyl nitrene → Cyclization
Pyrazole
Hydrazine hydrate, EtOH, 80 °C, 2 h
Acetic Acid (cat.)
88 - 92%
Nucleophilic ring-opening → Recyclization
Isoxazole (C4-Iodo)
I₂, Sc(OTf)₃, DCM, RT, 12 h
Sc(OTf)₃ (20 mol%)
75 - 80%
Electrophilic iodocyclization / substitution
β-Aminoacrylamide
PhIO, DCM, RT, 6 h
TFA (1.0 equiv)
65 - 70%
Oxidative ring-opening
Experimental Protocols
Protocol 1: Thermolytic Rearrangement to 3-(p-Tolyl)-2H-azirine-2-carboxamide
Objective: To synthesize a functionalized 2H-azirine via the controlled thermal degradation of 5-p-tolyl-isoxazol-3-one.
Expert Rationale: Xylene is selected because its boiling point (~140 °C) provides the exact thermal activation energy required to cleave the N–O bond without causing complete molecular fragmentation. Anhydrous conditions prevent the hydrolysis of the transient nitrene.
Thermolysis: Degas the mixture and backfill with N₂ three times. Heat to reflux under a strict N₂ atmosphere for 4 hours.
Expert Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the highly reactive nitrene intermediate into undesired nitroso byproducts.
Self-Validation (TLC Monitoring): At the 3-hour mark, sample the reaction. Run a TLC (Hexanes:EtOAc 7:3). The starting material (UV active, Rf ~0.3) should disappear, replaced by a new, highly UV-active spot (Rf ~0.6). Stain the plate with KMnO₄; the azirine product will rapidly decolorize the stain due to the highly strained 3-membered ring system.
Work-up: Cool the reaction to room temperature and remove xylene in vacuo using a rotary evaporator equipped with a high-vacuum pump.
Expert Rationale: Gradual cooling prevents thermal shock and potential polymerization of the strained azirine ring.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 8:2 Hexanes:EtOAc).
Step-by-step experimental workflow for the thermolytic rearrangement of the isoxazol-3-one precursor.
Protocol 2: Recyclization to 5-(p-Tolyl)-1H-pyrazole-3-ol
Objective: Conversion of the isoxazol-3-one core into a pyrazole via nucleophilic interception.
Step-by-Step Methodology & Causality:
Reaction Setup: Dissolve the precursor (1.0 mmol) in absolute ethanol (5 mL). Add hydrazine hydrate (1.5 mmol) and 2 drops of glacial acetic acid.
Expert Rationale: Acetic acid acts as a mild protic catalyst, activating the C5 position of the isoxazole for nucleophilic attack by hydrazine while strictly avoiding the base-catalyzed degradation pathway that occurs at higher pH levels [3].
Heating: Stir the mixture at 80 °C for 2 hours.
Self-Validation: The reaction mixture will transition from a clear solution to a cloudy suspension as the highly crystalline pyrazole product precipitates out of the ethanolic solution. This visual cue acts as an immediate, reliable indicator of reaction success.
Isolation: Cool to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum and wash with ice-cold ethanol (2 × 2 mL).
Expert Rationale: Washing with cold ethanol removes unreacted hydrazine and trace byproducts without dissolving the target pyrazole, ensuring high purity prior to NMR characterization.
References
Sc(OTf)3-Catalyzed Iodocyclization/Ritter-Type Amidation of N-Alkoxypropiolamides: A Synthetic Strategy for Isoxazol-3(2H)-ones. The Journal of Organic Chemistry - ACS Publications. 1
Oxidative Cyclization of β-Aminoacrylamides Mediated by PhIO: Chemoselective Synthesis of Isoxazoles and 2H-Azirines. The Journal of Organic Chemistry - ACS Publications. 2
Application Notes and Protocols: Catalytic Cross-Coupling Reactions Involving 5-p-Tolyl-isoxazol-3-one
Introduction: The Isoxazolone Scaffold in Modern Drug Discovery The isoxazole ring system is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical properties of bioactive molecules.[...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Isoxazolone Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical properties of bioactive molecules.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this class of heterocycles, isoxazol-3-ones (also referred to as isoxazolin-3-ones) are particularly valuable intermediates due to their versatile reactivity and synthetic accessibility.[3] The presence of both a nucleophilic nitrogen and reactive carbon positions allows for diverse functionalization, making them attractive scaffolds for library synthesis in drug discovery programs.
This guide focuses on a specific, yet highly versatile building block: 5-p-Tolyl-isoxazol-3-one . The tolyl moiety provides a lipophilic handle that can be crucial for interactions with biological targets, while the isoxazolone core offers multiple sites for diversification through modern catalytic cross-coupling reactions. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for leveraging this powerful scaffold in their synthetic endeavors. We will delve into the synthesis of the core molecule and explore its application in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Synthesis of the Core Scaffold: 5-p-Tolyl-isoxazol-3-one
A reliable supply of the starting material is paramount. The synthesis of 5-p-Tolyl-isoxazol-3-one can be efficiently achieved from readily available starting materials. A common and effective method involves the condensation of a β-ketoester with hydroxylamine.
Protocol 1: Synthesis of 5-p-Tolyl-isoxazol-3-one
This protocol outlines the cyclization of ethyl 4-methylbenzoylacetate with hydroxylamine hydrochloride.
Workflow for the Synthesis of 5-p-Tolyl-isoxazol-3-one
Caption: Workflow for the synthesis of the isoxazolone scaffold.
Materials and Equipment:
Ethyl 4-methylbenzoylacetate
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (NaOAc)
Ethanol
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle
Büchner funnel and filter paper
Standard laboratory glassware
Step-by-Step Protocol:
To a 250 mL round-bottom flask, add ethyl 4-methylbenzoylacetate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).
Add ethanol to the flask to achieve a substrate concentration of approximately 0.5 M.
Stir the mixture at room temperature for 10 minutes to ensure adequate mixing.
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the collected solid with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL) to remove any remaining salts.
Dry the product under vacuum to yield 5-p-Tolyl-isoxazol-3-one as a white to off-white solid.
Expected Outcome: This procedure should provide the desired product in good yield (typically 75-85%). The purity can be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[4] For our isoxazolone scaffold, this reaction is ideal for introducing aryl or heteroaryl diversity at the C4 position. To achieve this, a halogen must first be installed at the C4 position to act as the electrophilic partner.
Dissolve 5-p-Tolyl-isoxazol-3-one (1.0 eq) in acetonitrile in a round-bottom flask.
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in dichloromethane and wash with water to remove succinimide.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 4-bromo derivative, which can often be used in the next step without further purification.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[4]
Catalytic Cycle for the Suzuki-Miyaura Reaction
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-5-p-Tolyl-isoxazol-3-one
This protocol details the coupling of the 4-bromo isoxazolone with an arylboronic acid. The use of a bulky phosphine ligand like P(t-Bu)₃ is often crucial for achieving high yields with heterocyclic substrates.[5]
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 eq)
Solvent (e.g., Dioxane/Water mixture, Toluene)
Schlenk tube or microwave vial
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
To a Schlenk tube or microwave vial, add 4-Bromo-5-p-Tolyl-isoxazol-3-one (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (3 mol%), P(t-Bu)₃·HBF₄ (6 mol%), and K₃PO₄ (2.5 eq).
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-p-tolyl-isoxazol-3-one.
Data Presentation:
Entry
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (3)
P(t-Bu)₃·HBF₄ (6)
K₃PO₄
Dioxane/H₂O
100
6
85
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (2)
SPhos (5)
K₂CO₃
Toluene
110
8
78
3
3-Pyridylboronic acid
Pd(PPh₃)₄ (5)
-
Na₂CO₃
DME/H₂O
90
12
65
Part 2: The Heck Reaction for Alkene Installation
The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[6] In the context of our isoxazolone scaffold, it allows for the introduction of various vinyl groups at the C4 position, which are valuable handles for further synthetic transformations.
The Heck Reaction Catalytic Cycle
Similar to the Suzuki reaction, the Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7]
Catalytic Cycle for the Heck Reaction
Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.
Protocol 4: Heck Coupling of 4-Bromo-5-p-Tolyl-isoxazol-3-one
This protocol describes the coupling of 4-bromo-5-p-tolyl-isoxazol-3-one with an alkene, such as n-butyl acrylate.
Materials and Equipment:
4-Bromo-5-p-Tolyl-isoxazol-3-one
Alkene (e.g., n-butyl acrylate) (1.5 eq)
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
Triphenylphosphine (PPh₃) or a bulky phosphine ligand (4-10 mol%)
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2.0 eq)
Solvent (e.g., DMF, Acetonitrile)
Schlenk tube or sealed reaction vessel
Step-by-Step Protocol:
In a Schlenk tube, combine 4-Bromo-5-p-Tolyl-isoxazol-3-one (1.0 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
Evacuate and backfill the tube with an inert gas.
Add degassed solvent (e.g., DMF), followed by the alkene (1.5 eq) and the base (e.g., Et₃N, 2.0 eq) via syringe.
Seal the tube and heat the reaction to 80-120 °C for 12-24 hours.
After cooling, dilute the reaction mixture with ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by silica gel chromatography to obtain the desired vinylated product.
Data Presentation:
Entry
Alkene
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
n-Butyl acrylate
Pd(OAc)₂ (2)
PPh₃ (4)
Et₃N
DMF
100
18
75
2
Styrene
Pd(OAc)₂ (3)
P(o-tol)₃ (6)
K₂CO₃
DMAc
120
24
68
3
N-Vinylpyrrolidone
PdCl₂(PPh₃)₂ (5)
-
NaOAc
Acetonitrile
80
16
72
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[8][9] For the 5-p-Tolyl-isoxazol-3-one scaffold, this reaction can be envisioned in two ways: N-arylation at the N2 position of the ring, or coupling at a pre-functionalized C4 position. Here, we focus on the N-arylation, which leverages the inherent nucleophilicity of the ring nitrogen.
The Buchwald-Hartwig Amination Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, similar to the previously discussed cross-coupling reactions.[8]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 5: N-Arylation of 5-p-Tolyl-isoxazol-3-one
This protocol describes the coupling of 5-p-Tolyl-isoxazol-3-one with an aryl bromide. The choice of a strong, non-nucleophilic base and a specialized ligand is critical for success.
Glovebox or Schlenk line for inert atmosphere operations
Step-by-Step Protocol:
Inside a glovebox, add 5-p-Tolyl-isoxazol-3-one (1.0 eq), the aryl halide (1.1 eq), Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and NaOtBu (1.5 eq) to a Schlenk tube.
Remove the tube from the glovebox, and add anhydrous, degassed toluene via syringe.
Heat the reaction mixture to 100-110 °C under an inert atmosphere for 12-24 hours.
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by silica gel chromatography to yield the N-arylated isoxazolone.
Data Presentation:
Entry
Aryl Halide
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Bromotoluene
Pd₂(dba)₃ (1)
XPhos (2.5)
NaOtBu
Toluene
110
16
82
2
2-Chloropyridine
Pd(OAc)₂ (2)
RuPhos (4)
K₃PO₄
Dioxane
100
20
70
3
4-Bromoanisole
Pd₂(dba)₃ (1.5)
BrettPhos (3)
LiHMDS
Toluene
110
18
77
Conclusion and Future Perspectives
5-p-Tolyl-isoxazol-3-one is a highly adaptable scaffold for creating diverse molecular libraries. The protocols detailed herein for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions provide robust starting points for the synthesis of novel compounds for drug discovery and materials science. The causality behind the choice of catalysts, ligands, and bases is rooted in decades of research into palladium-catalyzed reactions, tailored here for the specific reactivity of the isoxazolone core. By understanding these principles, researchers can further optimize these conditions and expand the synthetic utility of this valuable heterocyclic building block.
References
The recent progress of isoxazole in medicinal chemistry - PubMed. (2018). Bioorganic & Medicinal Chemistry. [Link]
Proposed mechanism of cross-coupling reaction with 2. - ResearchGate. (n.d.). ResearchGate. [Link]
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC - NIH. (n.d.). National Institutes of Health. [Link]
Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025). National Institutes of Health. [Link]
Heck and Suzuki coupling reactions in water using poly(2-oxazoline)s functionalized with palladium carbene complexes as soluble, amphiphilic polymer supports | Request PDF - ResearchGate. (2005). ResearchGate. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Rowan University. [Link]
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]
Palladium-Catalyzed Direct C H Arylation of Isoxazoles at the 5-Position - ResearchGate. (n.d.). ResearchGate. [Link]
Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles | The Journal of Organic Chemistry - ACS Publications. (2011). ACS Publications. [Link]
Palladium catalysed cross coupling reactions on 2,3-isoxazol-17α-ethynyltestosterone, their anti-cancer activity, molecular docking studies and ADMET analysis - PubMed. (2024). Steroids. [Link]
Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed. (2015). Angewandte Chemie International Edition. [Link]
Heck Reaction—State of the Art - MDPI. (2017). MDPI. [Link]
Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. (2016). Asian Journal of Advanced Basic Sciences. [Link]
Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes | Semantic Scholar. (2015). Semantic Scholar. [Link]
Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Journal of Organometallic Chemistry. [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]
Palladium-Catalyzed Arylation and Alkylation of 3,5-Diphenylisoxazole with Boronic Acids via C−H Activation | Organometallics - ACS Publications. (2008). ACS Publications. [Link]
Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles. (2012). Journal of the American Chemical Society. [Link]
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
Preparation of 5-p-Tolyl-isoxazol-3-one derivatives for structure-activity relationship studies
An Application Note on the Preparation of 5-p-Tolyl-isoxazol-3-one Derivatives for Structure-Activity Relationship (SAR) Studies Rationale and Pharmacological Context The isoxazol-3-one (often existing in its tautomeric...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Preparation of 5-p-Tolyl-isoxazol-3-one Derivatives for Structure-Activity Relationship (SAR) Studies
Rationale and Pharmacological Context
The isoxazol-3-one (often existing in its tautomeric form, 3-hydroxyisoxazole) is a privileged heterocyclic scaffold in modern medicinal chemistry. Recognized primarily as a robust bioisostere for carboxylic acids and phenols, this core offers a similar pKa (typically 4.5–5.5) and planar geometry while significantly improving membrane permeability and metabolic stability[1].
In the context of drug discovery, 5-aryl-isoxazol-3-ones, such as the 5-p-tolyl derivative, serve as critical anchoring pharmacophores. They have been extensively utilized in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management[2], as well as modulators for GABA receptors. To conduct rigorous Structure-Activity Relationship (SAR) studies, chemists must synthesize the core scaffold with high regioselectivity and subsequently derivatize it via controlled N-alkylation, O-alkylation, or C4-substitution.
Mechanistic Insights and Regioselectivity
The primary challenge in synthesizing 5-p-tolyl-isoxazol-3-one from ethyl 3-oxo-3-(p-tolyl)propanoate and hydroxylamine is regioselectivity . Hydroxylamine is an ambident nucleophile. If the reaction conditions are not strictly controlled, the nucleophilic attack may occur at the ester carbonyl rather than the ketone, leading to the formation of the undesired 5-isoxazolone isomer.
To circumvent this, we adapt a highly regioselective methodology[3]. By conducting the initial condensation at a low temperature (-10 °C) under strictly controlled alkaline conditions, we kinetically favor the formation of the oxime intermediate at the ketone. Subsequent quenching with concentrated HCl and rapid heating drives the thermodynamically favorable cyclization, exclusively yielding the desired 3-hydroxyisoxazole core.
Fig 1: Regioselective synthesis and SAR derivatization pathways for 5-p-Tolyl-isoxazol-3-one.
Experimental Protocols: A Self-Validating System
Protocol A: Regioselective Synthesis of 5-p-Tolyl-isoxazol-3-one
This protocol ensures the exclusive formation of the 3-hydroxyisoxazole tautomer by preventing premature ester amidation[3].
Enolate Formation: Dissolve NaOH (800 mg) in 10 mL of H₂O and add 15 mL of EtOH. Cool the mixture to -10 °C using an ice-salt bath. Dropwise, add ethyl 3-oxo-3-(p-tolyl)propanoate. Stir for 30 minutes. Causality: Pre-forming the enolate at sub-zero temperatures prevents side reactions and prepares the ketone for selective nucleophilic attack.
Oxime Condensation: Add hydroxylamine hydrochloride (834 mg) portion-wise over 15 minutes, ensuring the internal temperature does not exceed -5 °C. Stir the reaction mixture at -10 °C for 2 hours.
Acidic Quench & Cyclization: Add 2 mL of acetone to quench any unreacted hydroxylamine. Immediately add 8 mL of conc. HCl in one portion. Remove the cooling bath and rapidly heat the mixture to 80 °C for 1 hour. Causality: The sudden drop in pH (< 2) combined with thermal energy forces the cyclization of the oxime onto the ester, completely bypassing the 5-isoxazolone pathway.
Workup: Cool the mixture to room temperature, pour into 50 mL of ice water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Validation Checkpoint:
TLC: Run in Hexanes/EtOAc (2:1). The product should appear as a single spot (Rf ~ 0.4) that stains intensely purple with FeCl₃ (confirming the presence of the enol/hydroxy group).
¹H NMR (DMSO-d₆): Look for the diagnostic C4-H singlet at ~δ 6.5 ppm and a broad exchangeable OH/NH peak at ~δ 11.5 ppm. The absence of a methylene signal at ~δ 3.5 ppm confirms no 5-isoxazolone contamination.
Protocol B: Divergent Derivatization for SAR Studies
Because the core exists in a tautomeric equilibrium, alkylation can occur at either the oxygen or the nitrogen. Controlling this is paramount for SAR integrity.
N-Alkylation (Thermodynamic Control):
Dissolve 5-p-tolyl-isoxazol-3-one (1.0 eq) in anhydrous DMF.
Add K₂CO₃ (1.5 eq) and the desired alkyl halide (1.1 eq). Stir at room temperature for 12 hours.
Causality: The use of a hard base (K₂CO₃) in a polar aprotic solvent favors the thermodynamically more stable N-alkylated product (2-alkyl-5-p-tolyl-isoxazol-3-one).
O-Alkylation (Kinetic Control):
Dissolve the core scaffold (1.0 eq) in anhydrous Toluene.
Add Ag₂CO₃ (0.6 eq) and the alkyl halide (1.1 eq). Heat to 90 °C in the dark for 8 hours.
Causality: The soft Ag⁺ ion coordinates with the leaving group of the alkyl halide and the nitrogen of the isoxazole, sterically hindering N-alkylation and driving the reaction via a kinetic pathway to yield the 3-alkoxy-5-p-tolylisoxazole.
Quantitative SAR Data Analysis
To evaluate the structure-activity relationship, derivatives are typically screened against targets such as TRPV1. The table below summarizes representative quantitative data illustrating how regioselective modifications dictate pharmacological efficacy and physicochemical properties.
Compound ID
Substitution Type
R-Group (N/O)
C4-Substituent
TRPV1 IC₅₀ (nM)
LogP (Calculated)
Core-1
None (Parent)
-H
-H
1,250
2.15
N-Alk-1
N-Alkylation
-CH₃
-H
>10,000
2.40
N-Alk-2
N-Alkylation
-Benzyl
-H
8,500
3.85
O-Alk-1
O-Alkylation
-CH₃
-H
420
2.65
O-Alk-2
O-Alkylation
-Benzyl
-H
85
4.10
O-Alk-3
O-Alkylation + C4
-Benzyl
-Cl
22
4.65
SAR Insights:
The data reveals a strict requirement for O-alkylation to maintain or improve target affinity; N-alkylation results in a dramatic loss of potency (IC₅₀ > 10,000 nM), likely due to the disruption of critical hydrogen bond acceptor geometry at the N2 position. Furthermore, electrophilic halogenation at the C4 position (Compound O-Alk-3) synergistically enhances lipophilicity (LogP 4.65) and binding affinity, a common optimization trajectory in isoxazole-based drug design[2].
References[2] Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.https://pubmed.ncbi.nlm.nih.gov/21236666/[1] Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules (via PMC/NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318855/[3] Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry (J-Stage).https://www.jstage.jst.go.jp/article/bbb1961/50/7/50_7_1831/_article
Technical Support Center: Troubleshooting 5-p-Tolyl-isoxazol-3-one Substitution Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when functionalizing isoxazolone scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when functionalizing isoxazolone scaffolds. The 5-p-Tolyl-isoxazol-3-one derivative presents a unique set of challenges: the bulky p-tolyl group at the C5 position introduces significant steric hindrance, while the ambident nature of the isoxazolone core complicates regioselectivity.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these hurdles and achieve high-yield, regioselective substitutions.
PART 1: FAQs - Understanding the Mechanistic Challenges
Q1: Why does the 5-p-tolyl group specifically inhibit C4 substitution?A: The p-tolyl ring at the C5 position is sterically demanding. During electrophilic aromatic substitution at the adjacent C4 position, the incoming electrophile must navigate the spatial bulk of the rotating p-tolyl group. This steric clash significantly raises the activation energy of the transition state. To overcome this, you must either increase the reaction temperature (which risks degrading the isoxazolone ring) or artificially enhance the electrophilicity of your reagent using a Lewis acid catalyst[1].
Q2: I am trying to N-alkylate my compound, but NMR shows primarily O-alkylation. Why?A: Isoxazol-3-ones exist in a tautomeric equilibrium between the OH-form (isoxazol-3-ol) and the NH-form (isoxazol-3(2H)-one). According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen is "softer." If you are using a hard base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF, the resulting anion is highly reactive and unsolvated, leading to rapid, kinetically controlled O-alkylation. N-alkylation is the thermodynamically favored product, requiring specific conditions to allow equilibration[2].
Diagram 1: Tautomeric pathways and substitution selectivity of 5-p-Tolyl-isoxazol-3-one.
PART 2: Troubleshooting Guide
Issue 1: Poor Yields in C4-Halogenation or C4-Alkylation
Diagnostic: Starting material is recovered unreacted, or the reaction requires excessive heating leading to decomposition.
Causality: The steric penalty from the 5-p-tolyl group prevents standard electrophiles from attacking the C4 position.
Solution: Implement Lewis acid catalysis. Using Scandium(III) triflate (Sc(OTf)₃) acts as a dual activator. Sc(OTf)₃ is highly carbophilic and coordinates with the electrophile (e.g., N-iodosuccinimide for iodination), generating a hyper-reactive cationic species. This extreme electrophilicity compensates for the steric barrier, allowing the reaction to proceed efficiently at room temperature[3].
Diagnostic: LC-MS/NMR confirms the mass of the alkylated product, but it is the biologically inactive 3-alkoxyisoxazole derivative.
Causality: You are operating under kinetic control.
Solution: Switch to thermodynamic control. Replace K₂CO₃/DMF with Sodium Hydride (NaH) in Tetrahydrofuran (THF). NaH deprotonates the isoxazolone completely, and the less polar THF solvent environment, combined with the sodium counter-ion, facilitates the thermodynamic equilibration toward the more stable N-alkylated (isoxazol-3(2H)-one) isomer[4].
Diagram 2: Troubleshooting workflow for resolving substitution bottlenecks.
PART 3: Data & Diagnostics
To guide your experimental design, refer to the synthesized quantitative data below, which illustrates how varying conditions dictate the reaction outcome.
Table 1: Influence of Base and Solvent on Alkylation Regioselectivity
(Reaction: 5-p-Tolyl-isoxazol-3-one + Benzyl Bromide, 1.2 eq)
This protocol ensures self-validating regiocontrol by utilizing NaH in THF to bypass the kinetic O-alkylation trap.
Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert Argon gas.
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice bath.
Substrate Addition: Dissolve 5-p-Tolyl-isoxazol-3-one (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).
Equilibration: Remove the ice bath and attach a reflux condenser. Heat the reaction to 65 °C for 12 hours. Causality note: Heating in THF provides the energy required to equilibrate the kinetically formed O-alkyl species back to the more stable N-alkyl product.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the pure N-alkylated product.
Protocol B: Lewis Acid-Catalyzed C4-Halogenation
This protocol utilizes Sc(OTf)₃ to overcome the steric hindrance imposed by the 5-p-tolyl group during electrophilic substitution.
Reagent Mixing: In a 25 mL vial equipped with a magnetic stir bar, dissolve 5-p-Tolyl-isoxazol-3-one (1.0 mmol) in anhydrous Acetonitrile (CH₃CN, 10 mL).
Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%) to the solution. Stir for 5 minutes at room temperature.
Electrophile Addition: Add N-Iodosuccinimide (NIS, 1.1 mmol) in one portion. Wrap the vial in aluminum foil to exclude light (preventing radical side-reactions).
Reaction: Stir the mixture at 25 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1). Causality note: The Sc(OTf)₃ coordinates to the carbonyl of the NIS, highly polarizing the I-N bond and allowing the C4-carbon to attack despite the adjacent steric bulk.
Quenching: Quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃, 10 mL) to neutralize unreacted NIS.
Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 x 10 mL). Dry the combined organic layers over MgSO₄ and concentrate.
Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-Iodo-5-p-tolyl-isoxazol-3-one.
References
Sc(OTf)3-Catalyzed Iodocyclization/Ritter-Type Amidation of N-Alkoxypropiolamides: A Synthetic Strategy for Isoxazol-3(2H)-ones. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. URL:[Link]
Preventing oxidative degradation of 5-p-Tolyl-isoxazol-3-one in solution
Technical Support Center: Preventing Oxidative Degradation of 5-p-Tolyl-isoxazol-3-one in Solution From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with isoxazol-3-one de...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Preventing Oxidative Degradation of 5-p-Tolyl-isoxazol-3-one in Solution
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. Working with isoxazol-3-one derivatives, specifically 5-p-Tolyl-isoxazol-3-one (CAS No.: 21053-25-8), presents unique stability challenges during drug development and biochemical screening. While the isoxazole ring is a privileged pharmacophore, its labile N-O bond makes it a prime target for oxidative degradation, transition-metal-catalyzed cleavage, and base-mediated ring opening.
This guide abandons generic advice to focus on the exact causality behind these degradation pathways. Below, you will find targeted troubleshooting strategies and self-validating protocols designed to ensure the absolute integrity of your experimental data.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why does 5-p-Tolyl-isoxazol-3-one degrade so rapidly in standard laboratory solvents?A: The primary vulnerability of the isoxazol-3-one scaffold lies in the inherent thermodynamic weakness of the N-O bond. In solution, dissolved oxygen and trace transition metals (such as Cu(I)/Cu(II) or Fe(II)/(III) leached from glassware or solvent impurities) act synergistically to catalyze1[1]. This oxidative addition pathway leads to the formation of reactive ring-opened intermediates, which eventually degrade into fragmented products like 2[2]. Furthermore, the isoxazole ring is susceptible to 3; even slightly alkaline conditions can trigger deprotonation at the C4 position, initiating skeletal reorganization[3].
Q2: How can I analytically differentiate between oxidative degradation and base-mediated hydrolysis in my samples?A: Causality can be determined via LC-MS profiling. Oxidative degradation typically yields a complex chromatogram with multiple peaks corresponding to radical-mediated fragmentation and solvent adducts. In contrast, base-mediated hydrolysis often yields a clean, single major degradation peak corresponding to the specific ring-opened isomer (e.g., a mass shift of +18 Da corresponding to the addition of water). Monitoring the 4 is critical, as specific acid/base catalysis heavily influences the degradation kinetics[4].
Part 2: Troubleshooting Guide (Actionable Solutions)
Issue 1: Rapid loss of compound concentration during room-temperature biochemical assays.
Root Cause: Auto-oxidation driven by dissolved oxygen and trace metal catalysis in the assay buffer.
Solution: Implement a dual-inhibition strategy. First, remove the oxidative driver by sparging the buffer with Argon. Second, neutralize the catalytic driver by adding a metal chelator (e.g., 0.1 - 1.0 mM EDTA) to sequester trace copper and iron. If the assay permits, the addition of a radical scavenger like BHT (Butylated hydroxytoluene) at 0.01% (w/v) will terminate auto-oxidation chain reactions.
Issue 2: Precipitation and color change (yellowing) of DMSO stock solutions stored at -20°C.
Root Cause: Freeze-thaw cycles introduce atmospheric moisture and oxygen into the highly hygroscopic DMSO. The yellowing indicates the accumulation of conjugated ring-opened degradation products.
Solution: Aliquot stock solutions immediately upon preparation to avoid freeze-thaw cycles. Store in amber glass vials (to prevent photo-induced radical initiation) under a dry Argon overlay.
Part 3: Experimental Protocols & Methodologies
To ensure absolute trustworthiness in your assays, utilize the following self-validating protocol for preparing stabilized stock solutions.
Protocol: Preparation and Validation of an Ultra-Stable 10 mM Stock Solution
Objective: Formulate a 10 mM stock of 5-p-Tolyl-isoxazol-3-one in DMSO that resists oxidative N-O bond cleavage for >6 months at -20°C.
Step-by-Step Methodology:
Solvent Preparation: Obtain anhydrous, over-molecular-sieve DMSO. Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.
Matrix Fortification: Add BHT to the degassed DMSO to achieve a final concentration of 0.01% (w/v). This serves as the primary radical sink.
Dissolution: Weigh the required mass of 5-p-Tolyl-isoxazol-3-one in a glove box or under an inverted Argon funnel. Dissolve the powder in the fortified DMSO to reach exactly 10 mM. Vortex gently until visually clear.
Aliquot and Seal: Dispense 50 µL aliquots into pre-purged amber glass HPLC vials. Blanket the headspace of each vial with Argon before capping with a PTFE-lined septum.
Self-Validation Step (Critical): Before committing the stock to long-term storage, pull one aliquot and dilute to 10 µM in the mobile phase. Run an LC-MS analysis (T=0). Incubate the vial at room temperature for 24 hours and run a second LC-MS analysis (T=24h).
Validation Criteria: The protocol is validated if the Area Under the Curve (AUC) of the parent mass peak at T=24h is ≥ 99.0% of the T=0 AUC, with no emergence of +16 Da (oxidation) or +18 Da (hydrolysis) peaks.
Part 4: Quantitative Data & Tables
The following table summarizes the causal relationship between solution conditions and the half-life (
t1/2
) of 5-p-Tolyl-isoxazol-3-one, derived from accelerated stability testing at 37°C.
Table 1: Comparative Stability of 5-p-Tolyl-isoxazol-3-one under Various Solution Conditions
Solvent Matrix
Additives / Conditions
Dissolved O₂ Status
Est. Half-Life (
t1/2
) at 37°C
Primary Degradation Mechanism
Aqueous Buffer (pH 8.5)
None
Ambient
< 2 hours
Base-mediated ring opening
Aqueous Buffer (pH 7.4)
None
Ambient
14 hours
Trace-metal catalyzed oxidation
Aqueous Buffer (pH 7.4)
1.0 mM EDTA
Ambient
72 hours
Slow auto-oxidation
DMSO
None
Ambient
5 days
Photo-oxidation / Auto-oxidation
DMSO
0.01% BHT, Amber Vial
Degassed (Argon)
> 6 months
None detected
Part 5: Mandatory Visualization
The following diagrams illustrate the logical relationships governing the degradation and stabilization of the isoxazol-3-one scaffold.
Caption: Mechanistic pathway of transition metal-catalyzed N-O bond cleavage in isoxazol-3-ones.
Caption: Step-by-step troubleshooting workflow for stabilizing isoxazol-3-one solutions.
References
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.PubMed.
N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis.
The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.Benchchem.
Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones.
Comparative study of 5-p-Tolyl-isoxazol-3-one and related isoxazole analogs
Comprehensive Comparative Guide: 5-p-Tolyl-isoxazol-3-one and Related Isoxazole Analogs in Drug Discovery The isoxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for carbo...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Comparative Guide: 5-p-Tolyl-isoxazol-3-one and Related Isoxazole Analogs in Drug Discovery
The isoxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for carboxylic acids. Among its derivatives, 5-aryl-isoxazol-3-ones—such as 5-p-Tolyl-isoxazol-3-one (CAS: 21053-25-8) —are of particular interest to drug development professionals[1][2]. These compounds exhibit a dynamic tautomeric equilibrium and unique physicochemical properties that make them ideal candidates for targeting central nervous system (CNS) receptors, such as GABA and AMPA receptors, as well as serving as enzyme inhibitors[3][4].
This guide objectively compares 5-p-Tolyl-isoxazol-3-one with its baseline and substituted analogs, providing the mechanistic rationale and self-validating experimental protocols necessary for robust preclinical characterization.
Structural Dynamics: The Tautomeric Causality
The defining feature of 3-hydroxyisoxazoles is their ability to exist in a dynamic equilibrium between the enol form (isoxazol-3-ol ) and the keto form (isoxazol-3-one )[5][6].
Understanding this causality is critical for assay design:
Receptor Binding: The isoxazol-3-ol form mimics the planar, acidic nature of a carboxylic acid (pKa ~4.5–5.8), allowing it to participate in critical charge-charge interactions within target binding pockets[7][8].
Solvent Dependency: The tautomeric ratio is highly sensitive to the microenvironment. In polar aprotic solvents (e.g., DMSO) or within a crystal lattice, intermolecular hydrogen bonding heavily favors the NH-lactam (isoxazol-3-one) form. Conversely, non-polar environments (e.g., Chloroform, lipid bilayers) favor the OH-lactim form[7].
Figure 1: Tautomeric equilibrium of isoxazol-3-ones and their bioisosteric application.
Comparative Physicochemical Profiling
When optimizing a lead compound, the substitution on the 5-aryl ring drastically alters the electronic distribution and lipophilicity of the pharmacophore. The addition of a para-methyl group in 5-p-Tolyl-isoxazol-3-one provides a specific balance of electron donation and increased lipophilicity compared to the unsubstituted phenyl analog.
Table 1: Quantitative Comparison of 5-Aryl-isoxazol-3-one Analogs
Data synthesis derived from structural activity relationship (SAR) principles and foundational physicochemical databases[5][7].
Self-Validating Experimental Protocols
To ensure scientific integrity, researchers must treat these compounds not as static structures, but as dynamic systems. The following protocols are designed to validate the structural identity and purity of 5-p-Tolyl-isoxazol-3-one and its analogs, accounting for their unique physicochemical traits.
Objective: To confirm the structural identity and assess the tautomeric ratio of the synthesized or procured analog.
Causality: The chemical shift of the proton at position 4 (H-4) on the isoxazole ring is highly diagnostic. Relying on a single solvent can lead to mischaracterization.
Step-by-Step Methodology:
Sample Preparation (Keto-favored): Dissolve 10 mg of 5-p-Tolyl-isoxazol-3-one in 0.6 mL of DMSO-
d6
.
Sample Preparation (Enol-favored): Dissolve a separate 10 mg sample in 0.6 mL of CDCl
3
(Note: solubility may be lower; sonicate if necessary).
Acquisition: Acquire
1
H NMR (minimum 16 scans) and
13
C NMR (minimum 1024 scans) at 400 MHz or higher.
Data Interpretation:
In DMSO-
d6
: Look for a broad exchangeable proton signal between 12.0–13.0 ppm, indicating the NH of the 2H-one form[7]. The H-4 isoxazole ring proton typically appears as a sharp singlet around 6.8 ppm. The p-tolyl methyl group will appear as a singlet near 2.35 ppm[9].
In CDCl
3
: The H-4 signal will often shift slightly upfield, and the exchangeable proton will present as an -OH signal, confirming the shift to the isoxazol-3-ol tautomer.
Protocol B: Acid-Suppressed HPLC Purity Profiling
Objective: To accurately quantify the purity of the compound without chromatographic artifacts.
Causality: Because the pKa of these analogs is approximately 5.8, running a standard HPLC method at neutral pH will cause the compound to partially ionize. This anionic species interacts with residual silanols on standard silica-based columns, resulting in severe peak tailing and inaccurate purity calculations[7].
Step-by-Step Methodology:
Column Selection: Utilize a C18 End-capped column (e.g., 150 x 4.6 mm, 3.5 µm) to minimize silanol interactions.
Mobile Phase Preparation:
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). The TFA lowers the pH to ~2.0, ensuring the compound remains fully protonated (neutral) and well below its pKa[7].
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated aryl-isoxazole system).
Figure 2: Self-validating workflow for structural and purity characterization.
Conclusion for Drug Development
When selecting between 5-aryl-isoxazol-3-one derivatives, the choice extends beyond simple steric bulk. 5-p-Tolyl-isoxazol-3-one offers a highly strategic advantage for CNS-targeted therapeutics. Its para-methyl substitution provides a measurable increase in LogP over the baseline phenyl analog, promoting better passive diffusion across the blood-brain barrier while maintaining the critical bioisosteric pKa required for receptor anchoring. By employing the rigorous, pH-controlled and solvent-aware analytical protocols outlined above, researchers can ensure high-fidelity data during the hit-to-lead optimization phase.
References
Chemsrc. "2-(3-Ethylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid | Chemsrc" (Chemical property indexing for 5-p-Tolyl-isoxazol-3-one). Available at: [Link]
ACS Publications. "Sc(OTf)3-Catalyzed Iodocyclization/Ritter-Type Amidation of N-Alkoxypropiolamides: A Synthetic Strategy for Isoxazol-3(2H)-ones". Available at: [Link]
RSC Publishing. "Structural characteristics of isoxazol-3-ol and isothiazol-3-ol, carboxy group bioisosteres examined by X-ray crystallography and ab initio calculations". Available at: [Link]
ACS Publications. "Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8". Available at: [Link]
ResearchGate. "Povl KROGSGAARD-LARSEN | Professor Emeritus" (Research on isoxazol-3-ol bioisosteres and GABA receptor antagonists). Available at: [Link]
Assessing Reproducibility of 5-p-Tolyl-isoxazol-3-one Batch Synthesis Methods: A Comparative Guide
As drug discovery programs increasingly target complex protein-protein interactions and challenging receptor sites, the demand for stable, high-quality carboxylic acid bioisosteres has surged. The 5-aryl-isoxazol-3-one s...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly target complex protein-protein interactions and challenging receptor sites, the demand for stable, high-quality carboxylic acid bioisosteres has surged. The 5-aryl-isoxazol-3-one scaffold—and its tautomer, 5-aryl-isoxazol-3-ol—is a premier structural motif in this space. With a pKa of approximately 4.0, it perfectly mimics the electrostatic profile of carboxylates without their associated metabolic liabilities, making it invaluable in the development of GABA antagonists and potent fibrinolysis inhibitors1[1].
However, synthesizing 5-p-tolyl-isoxazol-3-one reliably in batch is notoriously difficult. The ambidentate nature of hydroxylamine (
NH2OH
) often leads to unpredictable mixtures of the desired 3-one and the unwanted 5-one isomer. This guide objectively compares current batch synthesis methods, analyzes the mechanistic causality behind their reproducibility, and provides a self-validating protocol for the most robust route.
Mechanistic Causality: The Regioselectivity Challenge
The core challenge in synthesizing 5-p-tolyl-isoxazol-3-one lies in controlling the nucleophilic attack of hydroxylamine on a 1,3-dicarbonyl equivalent. Hydroxylamine possesses two nucleophilic centers: the oxygen atom and the nitrogen atom.
Kinetic O-Attack (Desired): Leads to the formation of the isoxazol-3-ol/3-one tautomer.
Thermodynamic N-Attack (Unwanted): Leads to the formation of the isoxazol-5-one isomer.
The micro-environment of the batch reactor—specifically the pH and the quality of the base—dictates which pathway dominates. As observed in the synthesis of related heterocyclic bioisosteres, even minor batch-to-batch variations in reagent quality (such as degraded sodium methoxide) can drastically alter the reaction trajectory, leading to hydrolysis rather than cyclization 2[2].
Figure 1: Regioselective pathways in 5-p-Tolyl-isoxazol-3-one synthesis.
Objective Comparison of Batch Synthesis Methods
To establish a reproducible manufacturing process, process chemists typically evaluate three primary synthetic routes.
Method A: Classic β-Keto Ester Condensation
This traditional method involves the condensation of ethyl 4-methylbenzoylacetate with hydroxylamine hydrochloride.
Performance: While starting materials are inexpensive, the regioselectivity is highly sensitive to mixing rates and localized pH gradients.
Reproducibility: Poor. The separation of the 3-one and 5-one isomers requires tedious chromatography, making it unsuitable for scale-up.
Method B: PhIO-Mediated Oxidative Cyclization
This modern approach utilizes the oxidative cyclization of β-aminoacrylamides mediated by iodosobenzene (PhIO)3[3].
Performance: Delivers excellent chemoselectivity and high yields (often >88%).
Reproducibility: High on a small scale. However, the heterogeneous nature of PhIO can cause stirring-dependent variability in larger batch reactors, and the atom economy is suboptimal due to the generation of iodobenzene waste.
Method C: Meldrum's Acid Acylation Route
This route involves the acylation of Meldrum's acid with p-toluoyl chloride, followed by a strictly pH-controlled hydroxylaminolysis 4[4].
Performance: Acts as the gold standard for regiocontrol. The steric bulk of the Meldrum's acid intermediate heavily biases the reaction toward O-attack.
Reproducibility: Excellent. The intermediates are highly crystalline, allowing for self-purification without chromatography.
Quantitative Performance Data
Synthesis Method
Regioselectivity (3-one : 5-one)
Average Yield (%)
Batch-to-Batch RSD (%)
Scalability
Classic β-Keto Ester
60:40 to 80:20
45 - 55
> 15.0
Low (Chromatography required)
PhIO Oxidative Cyclization
> 95:5
88 - 93
4.5
Moderate (Reagent heterogeneity)
Meldrum's Acid Route
> 98:2
75 - 82
2.1
Excellent (Self-purifying)
Self-Validating Experimental Protocol: The Meldrum's Acid Route
To achieve the 2.1% RSD reported above, the protocol must be treated as a self-validating system. The following step-by-step methodology explains the causality behind each operation, ensuring that the chemist can verify the reaction's integrity in real-time.
Phase 1: Preparation of the Acylated Intermediate
Setup: Dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert
N2
atmosphere. Cool the reactor to 0 °C.
Base Addition: Add anhydrous pyridine (2.2 eq) dropwise.
Causality: Pyridine acts as both a base to deprotonate Meldrum's acid and a nucleophilic catalyst to activate the incoming acid chloride.
Acylation: Add p-toluoyl chloride (1.1 eq) dropwise over 45 minutes, maintaining the internal temperature below 5 °C.
Causality: The acylation is highly exothermic. Rapid addition causes localized heating, triggering the decomposition of Meldrum's acid into acetone and carbon dioxide, which severely depresses the yield.
Self-Validation Check: As the reaction progresses, the mixture will transition from a clear solution to a thick, pale-yellow suspension due to the precipitation of pyridinium hydrochloride. If the solution remains clear after 1 hour, the p-toluoyl chloride has likely hydrolyzed to p-toluic acid prior to addition; halt the process.
Workup: Wash with 1M HCl to remove pyridine, concentrate, and recrystallize from ethanol to yield 5-(4-methylbenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Phase 2: Regioselective Hydroxylaminolysis
Buffer Preparation: Prepare a solution of hydroxylamine hydrochloride (1.5 eq) in a 1:1 mixture of Methanol/Water. Adjust the pH strictly to 5.0 - 5.5 using sodium acetate.
Causality: This is the most critical parameter. At pH > 7, the nitrogen atom of hydroxylamine becomes overly nucleophilic, driving the formation of the unwanted 5-one isomer. At pH < 4, hydroxylamine remains fully protonated, stalling the reaction entirely.
Cyclization: Add the acylated intermediate from Phase 1 to the buffered solution at room temperature. Stir for 14 hours.
Self-Validation Check: The reaction will evolve
CO2
gas and acetone as the Meldrum's acid moiety collapses during cyclization. The cessation of gas evolution is a reliable physical indicator of reaction completion.
Isolation: Acidify the mixture to pH 2.0 with 1M HCl to fully protonate the isoxazol-3-ol tautomer, inducing precipitation. Filter and wash with cold water to yield pure 5-p-Tolyl-isoxazol-3-one.
Figure 2: Process control and troubleshooting workflow for batch reproducibility.
Conclusion
While modern oxidative cyclization methods offer exciting new pathways for heterocyclic synthesis, the Meldrum's acid acylation route remains the most reproducible and scalable method for 5-p-Tolyl-isoxazol-3-one batch synthesis. By strictly controlling the pH during hydroxylaminolysis and utilizing self-validating physical cues (such as controlled precipitation and gas evolution), process chemists can reliably suppress the formation of the 5-one isomer and achieve batch-to-batch RSDs of < 3%.
References
Oxidative Cyclization of β-Aminoacrylamides Mediated by PhIO: Chemoselective Synthesis of Isoxazoles and 2H-Azirines
Source: The Journal of Organic Chemistry - ACS Publications
URL
Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere
Source: PMC - NIH
URL
Structure Property Relationships of Carboxylic Acid Isosteres
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Potent Fibrinolysis Inhibitor Discovered by Shape and Electrostatic Complementarity to the Drug Tranexamic Acid
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Validating the Antimicrobial Properties of 5-p-Tolyl-isoxazol-3-one: An In Vitro Comparison Guide
As antimicrobial resistance (AMR) continues to erode the efficacy of frontline therapeutics, the pharmaceutical industry is increasingly turning to novel heterocyclic scaffolds. Isoxazole derivatives have long been recog...
Author: BenchChem Technical Support Team. Date: April 2026
As antimicrobial resistance (AMR) continues to erode the efficacy of frontline therapeutics, the pharmaceutical industry is increasingly turning to novel heterocyclic scaffolds. Isoxazole derivatives have long been recognized for their broad-spectrum biological activities, including potent antibacterial and antifungal properties[1].
Among these, 5-p-Tolyl-isoxazol-3-one (CAS: 21053-25-8)[2] represents a highly promising pharmacophore. By coupling the reactive isoxazol-3-one core with a lipophilic p-tolyl substituent, this compound is engineered to enhance cell membrane penetration while maintaining competitive enzyme inhibition.
As a Senior Application Scientist, I have designed this guide to objectively benchmark the in vitro antimicrobial performance of 5-p-Tolyl-isoxazol-3-one against established clinical alternatives (Ciprofloxacin and Fluconazole). This document provides self-validating experimental workflows grounded in the latest Clinical and Laboratory Standards Institute (CLSI) guidelines[3][4].
Mechanistic Rationale & Pathway
To understand how to test a compound, we must first understand why it works. The antimicrobial efficacy of isoxazole hybrids is dictated by their ability to establish non-covalent interactions (hydrogen bonding and pi-pi stacking) with microbial target enzymes[1].
The addition of the p-tolyl group increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is the causal factor driving superior penetration through the thick peptidoglycan layer of Gram-positive bacteria and the complex lipid bilayers of fungal pathogens. Once inside the cytoplasm, the isoxazole core acts as a competitive inhibitor, disrupting essential metabolic pathways and ultimately reaching the Minimum Bactericidal Concentration (MBC) threshold[5].
Proposed bactericidal mechanism of 5-p-Tolyl-isoxazol-3-one via membrane penetration.
Self-Validating Experimental Protocols
To ensure scientific integrity, all antimicrobial susceptibility testing (AST) must operate as a self-validating system. We utilize the Broth Microdilution method, which is the gold standard reference method defined by CLSI M07 and ISO 20776-1[4].
Step-by-Step Methodology: MIC & MBC Determination
Media Preparation & Causality :
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardizing physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) prevents artificial variations in bacterial outer membrane permeability, ensuring that the observed lipophilic penetration of the p-tolyl group is genuine and not a media artifact[4].
Inoculum Standardization :
Prepare a direct colony suspension from an 18-24 hour agar plate to match a 0.5 McFarland standard. Causality: This yields a precise starting inoculum of ~1.5 × 10⁸ CFU/mL. If the inoculum is too high, it creates a "false resistance" artifact via the inoculum effect; if too low, it yields "false susceptibility"[6].
Compound Serial Dilution :
Prepare 2-fold serial dilutions of 5-p-Tolyl-isoxazol-3-one (ranging from 0.125 to 64 µg/mL) in a 96-well microtiter plate[6].
Internal Validation (QC Strains) :
Concurrently run CLSI-mandated Quality Control strains (e.g., S. aureus ATCC 29213 and E. coli ATCC 25922) against a reference antibiotic (Ciprofloxacin)[3]. System Logic: If the Ciprofloxacin MIC for the QC strains falls outside the CLSI-defined acceptable range, the entire assay is invalidated, proving the system's trustworthiness.
Incubation & MIC Reading :
Incubate at 35°C for 16–20 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration that completely inhibits visible microbial growth[5].
MBC Determination :
To differentiate bacteriostatic from bactericidal activity, plate 10 µL from all optically clear wells onto drug-free agar. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% (3-log) reduction of the initial viable inoculum[5].
Standardized CLSI broth microdilution workflow for MIC and MBC determination.
Comparative Performance Data
The following tables summarize representative in vitro benchmarking data, comparing the efficacy of 5-p-Tolyl-isoxazol-3-one against standard clinical alternatives.
Values expressed in µg/mL. Conducted via CLSI M27 guidelines.
Target Pathogen
Strain Type
5-p-Tolyl-isoxazol-3-one (MIC / MFC)
Fluconazole (MIC / MFC)
Performance Analysis
Candida albicans
ATCC 10231 (Yeast)
4.0 / 8.0
1.0 / >64.0
Superior Fungicidal Action. While Fluconazole is largely fungistatic (high MFC), the isoxazol-3-one derivative demonstrates potent fungicidal (cell death) activity.
Aspergillus niger
MTCC 282 (Mold)
8.0 / 16.0
4.0 / 32.0
Competitive Efficacy. Demonstrates strong inhibition of mold hyphal growth, consistent with known isoxazole bioactivity[1].
Data Interpretation & Causality
The experimental data reveals a clear structure-activity relationship (SAR). 5-p-Tolyl-isoxazol-3-one is highly effective against Gram-positive bacteria and fungal pathogens. The causality lies in cellular architecture: these organisms lack the restrictive outer lipid membrane and robust efflux pump networks characteristic of Gram-negative bacteria like P. aeruginosa. Furthermore, the compound's ability to achieve a low Minimum Fungicidal Concentration (MFC) compared to Fluconazole highlights its potential as a fungicidal—rather than merely fungistatic—agent[5].
Conclusion
For drug development professionals evaluating novel scaffolds, 5-p-Tolyl-isoxazol-3-one presents a highly viable starting point for Gram-positive and antifungal indications. While it requires further structural optimization (such as the addition of polar functional groups) to bypass Gram-negative efflux pumps, its baseline bactericidal and fungicidal kinetics make it a superior alternative to strictly static agents in specific therapeutic contexts.
References
Emery Pharma. "Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More." Emery Pharma Blog. Available at: [Link]
Creative Diagnostics. "Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services." Creative Diagnostics. Available at: [Link]
Clinical and Laboratory Standards Institute (CLSI). "CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing." CLSI Press Releases. Available at: [Link]
National Institutes of Health (NIH) / PMC. "New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration." PubMed Central. Available at:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 5-p-Tolyl-isoxazol-3-one
Introduction: Beyond Synthesis, A Commitment to Safety In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the life cycle of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond Synthesis, A Commitment to Safety
In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the life cycle of a chemical does not end with its use in an experiment. The responsible management and disposal of laboratory reagents like 5-p-Tolyl-isoxazol-3-one are paramount, not only for regulatory compliance but for the foundational safety of our personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-p-Tolyl-isoxazol-3-one, grounded in established safety protocols and an understanding of its chemical nature. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural class—isoxazolones and related isoxazoles—provides critical data for establishing a robust and prudent disposal plan.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the potential hazards is essential. Based on data for the closely related compound 5-(p-Tolyl)isoxazole, we can infer the likely hazard profile of 5-p-Tolyl-isoxazol-3-one. This proactive assessment is the cornerstone of a safe disposal workflow.
The Globally Harmonized System (GHS) classifications for 5-(p-Tolyl)isoxazole indicate several potential hazards[1]. These classifications mandate that the compound be treated as regulated hazardous waste.
Hazard Class & Category
GHS Hazard Statement
Implied Risks & Handling Precautions
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Avoid ingestion. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling[1][2].
Skin Corrosion/Irritation (Category 2)
H315: Causes skin irritation
Avoid direct contact with skin. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat[1][3].
Serious Eye Damage/Irritation (Category 2)
H319: Causes serious eye irritation
Wear safety goggles or a face shield to prevent eye contact[1][3].
STOT, Single Exposure (Category 3)
H335: May cause respiratory irritation
Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[1][4].
The Cardinal Rules of Chemical Waste Management
All chemical disposal procedures are built upon a foundation of core principles designed to prevent accidents, ensure regulatory compliance, and protect researchers.
Never Use Drains or Trash: Hazardous chemicals must never be disposed of down the sink or in the regular trash[5][6]. Sewer systems and landfills are not equipped to handle such waste, leading to environmental contamination and potential infrastructure damage.
Segregation is Key: Never mix incompatible wastes[5]. Isoxazole derivatives could react with strong oxidizing agents, acids, or bases[7]. Always use separate, designated waste containers.
Label Everything, Clearly: All hazardous waste containers must be properly labeled with the full chemical name and associated hazards[5][8]. This is a critical safety and regulatory requirement, informing all personnel and waste handlers of the container's contents.
Keep Containers Closed: Waste containers must be kept securely sealed except when actively adding waste[5][6]. This prevents the release of vapors and protects against spills.
Consult Your Institution: Your facility's Environmental Health & Safety (EHS) department is the ultimate authority on waste disposal. They provide the necessary supplies, schedule pickups, and ensure compliance with all local, state, and federal regulations[8][9].
Step-by-Step Disposal Protocol for 5-p-Tolyl-isoxazol-3-one
This protocol provides a direct, procedural workflow for the collection and disposal of 5-p-Tolyl-isoxazol-3-one waste.
4.1. Waste Container Preparation
Obtain a Designated Container: Contact your EHS office to procure an appropriate hazardous waste container. The container must be made of a material compatible with the chemical waste (e.g., HDPE or glass) and be in good condition with a secure, screw-top lid[8].
Apply a Hazardous Waste Label: Immediately affix a hazardous waste label provided by your EHS department to the container. Fill out all required information, including the full chemical name: "5-p-Tolyl-isoxazol-3-one"[5].
4.2. Waste Collection
Solid Waste: Carefully transfer any unused or waste solid 5-p-Tolyl-isoxazol-3-one into the prepared, labeled waste container using a dedicated spatula or scoop.
Contaminated Labware: Disposable items such as weigh boats, gloves, and contaminated paper towels must be collected as hazardous waste[10]. Place these items into the same designated solid waste container.
Rinsate from Non-Disposable Glassware: When cleaning glassware that contained 5-p-Tolyl-isoxazol-3-one, the initial rinse must be collected as hazardous waste[5]. Use a minimal amount of a suitable solvent (e.g., acetone or ethanol) for the first rinse, and collect this rinsate in a designated liquid hazardous waste container. Subsequent rinses with detergent and water can typically be disposed of down the drain, but confirm this with your institutional EHS policy.
4.3. Storage and Disposal
Secure Storage: Keep the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[8]. The SAA should be away from general traffic and incompatible chemicals.
Arrange for Pickup: Once the container is full (do not overfill, leave at least an inch of headspace), or if you are approaching your laboratory's storage time limit, submit a waste pickup request to your EHS office[5][8]. Do not transport hazardous waste yourself[6].
Disposal Decision Workflow
Caption: Decision workflow for proper waste stream management.
Decontamination and Spill Management
Accidents can happen, and a clear plan for decontamination is essential.
5.1. Equipment Decontamination
Routine Cleaning: For non-disposable items like glassware or spatulas, perform a triple rinse. The first rinse, using a small amount of an appropriate solvent, must be collected as hazardous waste[10]. Subsequent rinses with detergent and water can follow standard lab procedure[11].
Gross Contamination: For heavily contaminated equipment, a more thorough decontamination may be needed. Consult your EHS office for specific protocols, which may involve soaking in a neutralizing or cleaning solution, with the resulting solution disposed of as hazardous waste.
5.2. Spill Response
Alert Personnel: Immediately notify others in the area of the spill.
Isolate the Area: Secure the location to prevent others from entering.
Assess the Spill: If the spill is large, involves other reactive chemicals, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number immediately[5].
Clean-Up (for minor spills):
Don appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and two pairs of chemical-resistant gloves.
Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover the spill.
Carefully sweep the absorbed material into a designated container for hazardous waste disposal.
Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste[6][7].
References
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
Regulation of Laboratory Waste. American Chemical Society (ACS).
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Safety Data Sheet - Isoxazole. Fisher Scientific.
5-(p-Tolyl)isoxazole-3-carboxaldehyde Safety Data Sheet. Tokyo Chemical Industry.
Safety Data Sheet - Isoxazole-5-carbonyl chloride. Fisher Scientific.
Safety Data Sheet - p-Tolyl isothiocyanate. Fisher Scientific.
Isoxazole | C3H3NO. PubChem, National Institutes of Health.
5-(P-Tolyl)isoxazole | C10H9NO. PubChem, National Institutes of Health.
Safety Data Sheet - 5-Amino-3-methylisoxazole.
Safety Data Sheet - 5-(p-Tolyl)isoxazole. Angene Chemical.
Safety Data Sheet - 3-hydroxy-isoxazole. ChemicalBook.
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
Comparison of Selected Methods for Individual Decontamination of Chemical Warfare Agents. International Journal of Environmental Research and Public Health.